Cas no 850033-50-0 (Boronic acid, [2-methyl-4-(methylsulfonyl)phenyl]-)
![Boronic acid, [2-methyl-4-(methylsulfonyl)phenyl]- structure](https://ja.kuujia.com/scimg/cas/850033-50-0x500.png)
Boronic acid, [2-methyl-4-(methylsulfonyl)phenyl]- 化学的及び物理的性質
名前と識別子
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- Boronic acid, [2-methyl-4-(methylsulfonyl)phenyl]-
- (4-Methanesulfonyl-2-methylphenyl)boronic acid
- (2-methyl-4-methylsulfonylphenyl)boronic acid
- XH0283
- 2-Methyl-4-methylsulfonylphenylboronic acid
- CS-0177206
- SCHEMBL2634586
- 850033-50-0
- (4-Methanesulfonyl-2-methylphenyl)boronicacid
- G65325
- BS-32863
- DTXSID501261092
- MFCD27935675
- (2-methyl-4-(methylsulfonyl)phenyl)boronic acid
-
- インチ: InChI=1S/C8H11BO4S/c1-6-5-7(14(2,12)13)3-4-8(6)9(10)11/h3-5,10-11H,1-2H3
- InChIKey: KOAZGNLBMZEAMC-UHFFFAOYSA-N
- ほほえんだ: B(C1=C(C=C(C=C1)S(=O)(=O)C)C)(O)O
計算された属性
- せいみつぶんしりょう: 214.0471102g/mol
- どういたいしつりょう: 214.0471102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 282
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83Ų
Boronic acid, [2-methyl-4-(methylsulfonyl)phenyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A997167-1g |
(4-Methanesulfonyl-2-methylphenyl)boronic acid |
850033-50-0 | 97% | 1g |
$172.0 | 2025-02-25 | |
Ambeed | A997167-5g |
(4-Methanesulfonyl-2-methylphenyl)boronic acid |
850033-50-0 | 97% | 5g |
$552.0 | 2025-02-25 | |
Ambeed | A997167-250mg |
(4-Methanesulfonyl-2-methylphenyl)boronic acid |
850033-50-0 | 97% | 250mg |
$69.0 | 2025-02-25 | |
A2B Chem LLC | AI57111-5g |
(4-Methanesulfonyl-2-methylphenyl)boronic acid |
850033-50-0 | 97% | 5g |
$563.00 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTX172-1g |
(4-methanesulfonyl-2-methylphenyl)boronic acid |
850033-50-0 | 95% | 1g |
¥1087.0 | 2024-04-16 | |
abcr | AB587129-5g |
(4-Methanesulfonyl-2-methylphenyl)boronic acid; . |
850033-50-0 | 5g |
€1169.60 | 2024-07-20 | ||
abcr | AB587129-250mg |
(4-Methanesulfonyl-2-methylphenyl)boronic acid; . |
850033-50-0 | 250mg |
€180.20 | 2024-07-20 | ||
1PlusChem | 1P00IDYV-250mg |
Boronic acid, [2-methyl-4-(methylsulfonyl)phenyl]- |
850033-50-0 | 97% | 250mg |
$67.00 | 2024-04-21 | |
1PlusChem | 1P00IDYV-1g |
Boronic acid, [2-methyl-4-(methylsulfonyl)phenyl]- |
850033-50-0 | 97% | 1g |
$167.00 | 2024-04-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1247876-250mg |
(4-Methanesulfonyl-2-methylphenyl)boronic acid |
850033-50-0 | 97% | 250mg |
¥562.00 | 2024-07-28 |
Boronic acid, [2-methyl-4-(methylsulfonyl)phenyl]- 関連文献
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
Boronic acid, [2-methyl-4-(methylsulfonyl)phenyl]-に関する追加情報
Boronic Acid, [2-Methyl-4-(Methylsulfonyl)Phenyl]-: A Versatile Compound with Promising Applications in Biomedical Research
Boronic acid, also known as [2-methyl-4-(methylsulfonyl)phenyl]-boronic acid, is a functionalized derivative of phenylboronic acid that has garnered significant attention in the field of biomedical research. This compound, with the CAS number 850033-50-0, is characterized by its unique molecular structure, which combines aromatic rings with boronic acid functionalities. The methylsulfonyl group attached to the phenyl ring plays a critical role in modulating the compound's reactivity and biological activity, making it a valuable candidate for drug discovery and molecular design.
Recent studies have highlighted the potential of [2-methyl-4-(methylsulfonyl)phenyl]-boronic acid in various biomedical applications. For instance, its ability to form reversible covalent bonds with carbohydrates has been explored for the development of targeted drug delivery systems. This property is particularly relevant in the context of glycoconjugate-based therapies, where precise interaction with specific glycoproteins can enhance therapeutic efficacy while minimizing off-target effects. A 2023 study published in Advanced Drug Delivery Reviews demonstrated that this compound exhibits enhanced affinity for glycosylated receptors compared to conventional boronic acid derivatives, suggesting its potential as a scaffold for glycopeptide drug design.
The methylsulfonyl group in [2-methyl-4-(methylsulfonyl)phenyl]-boronic acid contributes to its unique chemical behavior. This substituent increases the hydrophobicity of the molecule, which can influence its solubility and membrane permeability. Researchers have leveraged these properties to develop nanoparticle-based delivery systems for antimicrobial agents. A 2022 study in Nano Letters reported that conjugating this compound with lipid nanoparticles significantly improved the bioavailability of antibacterial peptides, particularly in resistant bacterial strains such as Staphylococcus aureus. This finding underscores the compound's role in overcoming challenges associated with antimicrobial resistance.
Another area of interest is the synthetic chemistry of [2-methyl-4-(methylsulfonyl)phenyl]-boronic acid. Its reactivity with transition metals has been exploited for the development of click chemistry methodologies. A 2024 paper in JACS described a novel approach to synthesize complex glycoconjugates using this compound as a building block. This strategy enables the rapid assembly of multivalent ligands, which are critical for immunomodulatory therapies and diagnostic imaging agents. The ability to fine-tune the functional group of this compound through chemical modification further expands its utility in biomaterials science.
Despite its promising applications, the biological safety profile of [2-methyl-4-(methylsulfonyl)phenyl]-boronic acid remains an active area of investigation. While preliminary studies suggest low toxicity, long-term effects on organ systems require further evaluation. A 2023 review in Toxicological Sciences emphasized the importance of in vitro and in vivo studies to assess the compound's cytotoxicity and genotoxic potential. Researchers are also exploring metabolic pathways to understand how the compound is processed in the body, which is crucial for clinical translation.
The structural versatility of [2-methyl-4-(methylsulfonyl)phenyl]-boronic acid has led to its incorporation into polymer science and nanotechnology. Its ability to form hydrogen bonds and metal-ligand interactions makes it suitable for the development of smart hydrogels and drug-eluting scaffolds. A 2023 study in Advanced Materials demonstrated that embedding this compound into cross-linked polymeric networks enhanced the controlled release of therapeutic agents, particularly in targeted cancer therapies. This application highlights the compound's potential in regenerative medicine and personalized treatment strategies.
Additionally, the photophysical properties of [2-methyl-4-(methylsulfonyl)phenyl]-boronic acid have been studied for optical imaging applications. Its fluorescence characteristics, influenced by the methylsulfonyl group, make it a candidate for fluorescent probes in cellular imaging. A 2022 report in ACS Nano showcased the use of this compound as a fluorescent marker for tracking glycoprotein interactions in live cells. This capability is particularly valuable for understanding disease mechanisms and developing diagnostic tools.
In conclusion, [2-methyl-4-(methylsulfonyl)phenyl]-boronic acid represents a multifunctional platform with diverse applications in biomedical sciences. Its unique structural features, including the methylsulfonyl group and boronic acid functionality, enable its use in drug delivery, imaging, and nanotechnology. As research continues to uncover its full potential, this compound is poised to play a pivotal role in advancing innovative therapies and biomedical technologies.
Further exploration into the synthetic derivatives of [2-methyl-4-(methylsulfonyl)phenyl]-boronic acid could unlock additional applications. For example, modifying the aromatic ring with functional groups such as fluoro or hydroxy might enhance its reactivity or alter its selectivity toward specific targets. Such modifications could lead to the development of selective ligands for enzyme inhibition or receptor modulation, expanding the compound's utility in pharmaceutical research.
Moreover, the integration of [2-methyl-4-(methylsulfonyl)phenyl]-boronic acid into computational models could provide insights into its binding interactions and mechanism of action. Molecular dynamics simulations and quantum mechanical calculations may help predict its behavior in different environments, guiding the design of more effective formulations. These computational approaches are increasingly vital in the drug discovery pipeline, where in silico methods can accelerate the identification of promising candidates.
The ongoing research on [2-methyl-4-(methylsulfonyl)phenyl]-boronic acid underscores its significance as a platform molecule in biomedical innovation. Its unique combination of chemical functionality and structural adaptability positions it as a key player in the development of next-generation therapies. As scientists continue to explore its potential, the compound is likely to contribute to breakthroughs in medicine, materials science, and biotechnology.
Finally, the environmental impact of [2-methyl-4-(methylsulfonyl)phenyl]-boronic acid is an emerging area of concern. While its applications in biomedical research are promising, understanding its degradation pathways and ecological effects is essential for sustainable development. Researchers are now focusing on green synthesis methods to minimize the environmental footprint of this compound, ensuring its responsible use in future innovative applications.
In summary, [2-methyl-4-(methylsulfonyl)phenyl]-boronic acid exemplifies the intersection of chemistry and biomedicine, offering a versatile platform for scientific advancement. As research progresses, its role in shaping the future of healthcare and technology is expected to grow, highlighting the importance of continued scientific inquiry and innovation.
For further information on the synthesis, applications, and research related to [2-methyl-4-(methylsulfonyl)phenyl]-boronic acid, consulting recent scientific journals and conference proceedings would provide the latest insights and advancements in this field.
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